molecular formula C23H18O10 B1594239 Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate CAS No. 1180-46-7

Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate

Cat. No.: B1594239
CAS No.: 1180-46-7
M. Wt: 454.4 g/mol
InChI Key: SRVJEQWEVJCHCF-UHFFFAOYSA-N
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Description

Flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate: is a derivative of flavone, a class of flavonoids known for their diverse biological activities. This compound is characterized by the presence of four hydroxyl groups at positions 4’, 5, 6, and 7, which are acetylated to form tetraacetate. Flavonoids, including flavones, are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate typically involves the acetylation of flavone, 4’,5,6,7-tetrahydroxy-. The process begins with the extraction of flavone from natural sources or its synthesis through organic reactions such as the Allan-Robinson reaction or the Baker-Venkataraman rearrangement . The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst like pyridine under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The acetylation reaction is typically carried out in large reactors with continuous monitoring of temperature and reaction progress .

Chemical Reactions Analysis

Types of Reactions: Flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate is used as a precursor for the synthesis of other flavonoid derivatives. It serves as a model compound for studying the reactivity and properties of flavonoids .

Biology: This compound is studied for its biological activities, including antioxidant and anti-inflammatory properties. It is used in research to understand the mechanisms of action of flavonoids in biological systems .

Medicine: In medicine, flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for its anticancer and neuroprotective activities .

Industry: Industrially, this compound is used in the formulation of dietary supplements and functional foods due to its health benefits. It is also explored for its potential use in cosmetics for its antioxidant properties .

Mechanism of Action

The mechanism of action of flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:

Comparison with Similar Compounds

    Apigenin (4’,5,7-trihydroxyflavone): Known for its anti-inflammatory and anticancer properties.

    Luteolin (3’,4’,5,7-tetrahydroxyflavone): Exhibits strong antioxidant and neuroprotective activities.

    Chrysin (5,7-dihydroxyflavone): Used for its anxiolytic and anti-inflammatory effects.

Uniqueness: Flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate is unique due to its tetraacetate structure, which enhances its lipophilicity and bioavailability. This structural modification allows for better absorption and distribution in biological systems, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

[4-(5,6,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)18-9-17(28)21-19(33-18)10-20(30-12(2)25)22(31-13(3)26)23(21)32-14(4)27/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJEQWEVJCHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152000
Record name Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180-46-7
Record name 5,6,7-Tris(acetyloxy)-2-[4-(acetyloxy)phenyl]-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1180-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scutellarein tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCUTELLAREIN TETRAACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7122SAL3XZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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